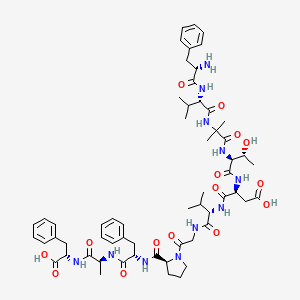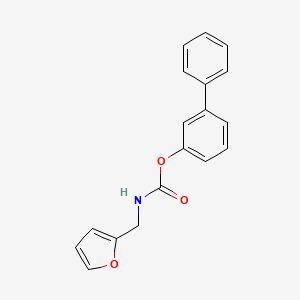![molecular formula C21H20N6O3S2 B10848811 1-[5-[[3-(2,6-Dimethylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol](/img/structure/B10848811.png)
1-[5-[[3-(2,6-Dimethylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GKA-23 is a glucokinase activator, a class of compounds that play a crucial role in regulating glucose homeostasis. Glucokinase activators are designed to enhance the activity of glucokinase, an enzyme that acts as a glucose sensor in the pancreas and liver. By activating glucokinase, GKA-23 helps to increase insulin secretion and promote glycogen synthesis, making it a promising candidate for the treatment of type 2 diabetes mellitus .
Preparation Methods
The synthesis of GKA-23 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for GKA-23 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GKA-23 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GKA-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, GKA-23 is used as a tool to study the mechanisms of glucokinase activation and its effects on glucose metabolism. In biology, it is used to investigate the role of glucokinase in cellular processes and its potential as a therapeutic target. In medicine, GKA-23 is being explored as a treatment for type 2 diabetes mellitus, with studies showing its ability to improve glycemic control and enhance insulin secretion. In industry, GKA-23 is used in the development of new drugs and therapies for metabolic disorders .
Mechanism of Action
The mechanism of action of GKA-23 involves the activation of glucokinase, an enzyme that catalyzes the conversion of glucose to glucose-6-phosphate. By binding to a specific site on glucokinase, GKA-23 increases the enzyme’s affinity for glucose, thereby enhancing its activity. This leads to increased insulin secretion from pancreatic beta cells and enhanced glycogen synthesis in the liver. The molecular targets of GKA-23 include glucokinase and its associated signaling pathways, which play a key role in regulating glucose homeostasis .
Comparison with Similar Compounds
GKA-23 is part of a broader class of glucokinase activators, which includes compounds such as dorzagliatin, TTP399, and piragliatin. Compared to these similar compounds, GKA-23 has shown unique properties in terms of its potency, selectivity, and pharmacokinetic profile. For example, GKA-23 has been found to have a higher affinity for glucokinase and a longer duration of action, making it a promising candidate for the treatment of type 2 diabetes mellitus. Other similar compounds include TMG-123, PF 04937319, R1511, GKA2, GKA 50, YH-GKA, PSN 010, MK-0941, ZYGK1, and Ro-28-1675 .
Properties
Molecular Formula |
C21H20N6O3S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-[5-[[3-(2,6-dimethylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C21H20N6O3S2/c1-12-6-7-16(13(2)24-12)30-17-9-14(31-18-5-3-4-8-22-18)10-23-20(17)26-21-25-19(27-32-21)15(29)11-28/h3-10,15,28-29H,11H2,1-2H3,(H,23,25,26,27) |
InChI Key |
NARRNXGFBLOLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


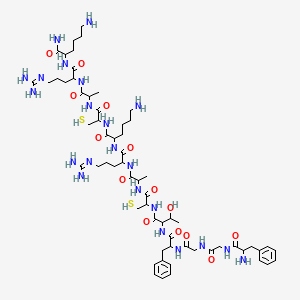
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)


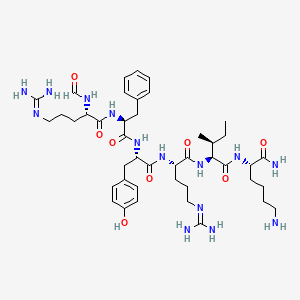
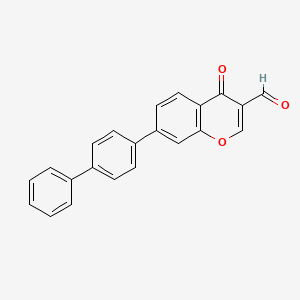
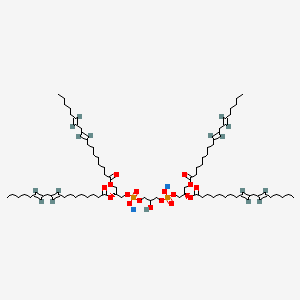
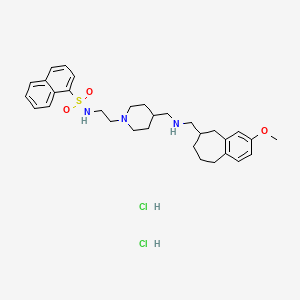
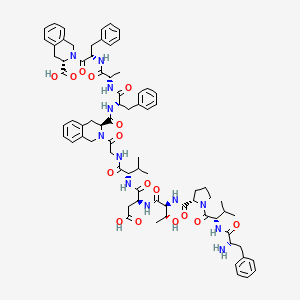
![N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)
